molecular formula C11H15N3O2 B13631838 Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid

Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid

Cat. No.: B13631838
M. Wt: 221.26 g/mol
InChI Key: JTICNGXANKZEHH-BDAKNGLRSA-N
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Description

rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid: is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a pyrimidin-2-ylamino group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the pyrimidin-2-ylamine is introduced to the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or activators of specific enzymes.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidin-2-ylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

  • rac-(1R,3S)-3-[(pyridin-2-yl)amino]cyclohexane-1-carboxylic acid
  • rac-(1R,3S)-3-[(pyrimidin-4-yl)amino]cyclohexane-1-carboxylic acid

Uniqueness:

  • Structural Differences: The position of the amino group on the pyrimidine ring can significantly affect the compound’s reactivity and interaction with biological targets.
  • Reactivity: The specific arrangement of functional groups in rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid provides unique reactivity patterns compared to its analogs.

This detailed article provides a comprehensive overview of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14)/t8-,9+/m1/s1

InChI Key

JTICNGXANKZEHH-BDAKNGLRSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC2=NC=CC=N2)C(=O)O

Canonical SMILES

C1CC(CC(C1)NC2=NC=CC=N2)C(=O)O

Origin of Product

United States

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